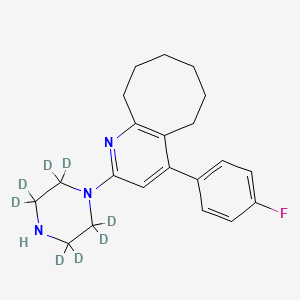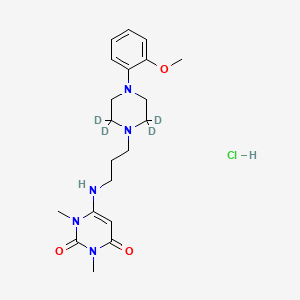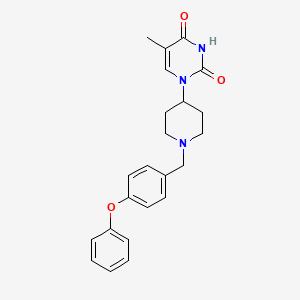
MtTMPK-IN-6
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
MtTMPK-IN-6 is a potent inhibitor of Mycobacterium tuberculosis thymidylate kinase (MtbTMPK), an enzyme crucial for the DNA biosynthesis in Mycobacterium tuberculosis, the bacterium responsible for tuberculosis. This compound has an IC50 value of 29 μM, making it a valuable tool in tuberculosis research .
Analyse Des Réactions Chimiques
MtTMPK-IN-6 undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, typically using oxidizing agents.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.
Substitution: This reaction involves the replacement of one atom or group of atoms with another, often using specific reagents and conditions.
Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and substitution reagents like halogens. The major products formed from these reactions depend on the specific conditions and reagents used .
Applications De Recherche Scientifique
MtTMPK-IN-6 has several scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry:
Chemistry: Used as a tool to study the inhibition of thymidylate kinase and its effects on DNA biosynthesis.
Biology: Helps in understanding the biological pathways and mechanisms involved in Mycobacterium tuberculosis.
Medicine: Potentially useful in developing new treatments for tuberculosis by targeting thymidylate kinase.
Industry: Can be used in the development of new antibacterial agents and drugs
Mécanisme D'action
MtTMPK-IN-6 exerts its effects by inhibiting Mycobacterium tuberculosis thymidylate kinase, an enzyme essential for the synthesis of thymidine triphosphate, a building block of DNA. By inhibiting this enzyme, this compound disrupts DNA synthesis, leading to the death of the bacterial cells. The molecular targets and pathways involved include the active site of thymidylate kinase and the DNA biosynthesis pathway .
Comparaison Avec Des Composés Similaires
MtTMPK-IN-6 is unique compared to other similar compounds due to its high potency and specificity for Mycobacterium tuberculosis thymidylate kinase. Similar compounds include:
MtTMPK-IN-4: Another inhibitor of Mycobacterium tuberculosis thymidylate kinase with a slightly different structure and potency.
MtTMPK-IN-5: A compound with similar inhibitory effects but different chemical properties and efficacy .
Propriétés
Formule moléculaire |
C23H25N3O3 |
|---|---|
Poids moléculaire |
391.5 g/mol |
Nom IUPAC |
5-methyl-1-[1-[(4-phenoxyphenyl)methyl]piperidin-4-yl]pyrimidine-2,4-dione |
InChI |
InChI=1S/C23H25N3O3/c1-17-15-26(23(28)24-22(17)27)19-11-13-25(14-12-19)16-18-7-9-21(10-8-18)29-20-5-3-2-4-6-20/h2-10,15,19H,11-14,16H2,1H3,(H,24,27,28) |
Clé InChI |
YORMVEKVUZJRRI-UHFFFAOYSA-N |
SMILES canonique |
CC1=CN(C(=O)NC1=O)C2CCN(CC2)CC3=CC=C(C=C3)OC4=CC=CC=C4 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


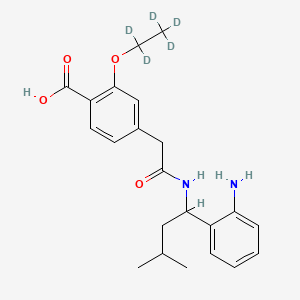
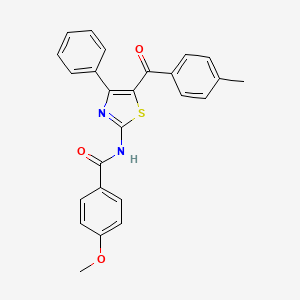
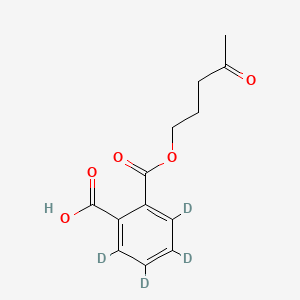
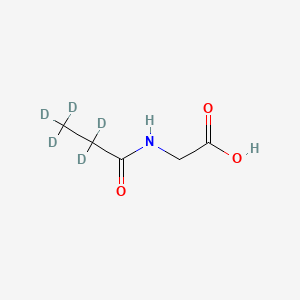
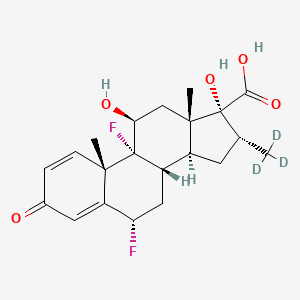
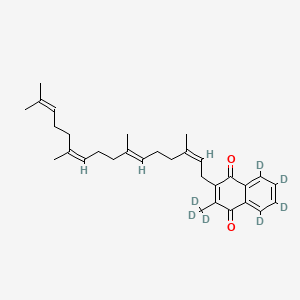
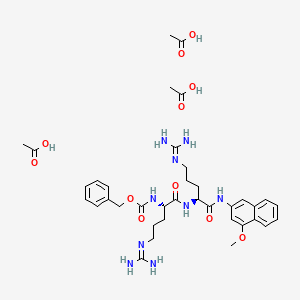
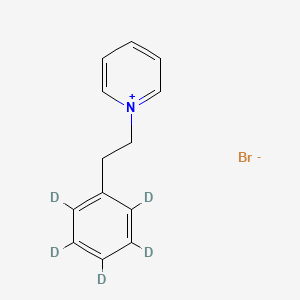
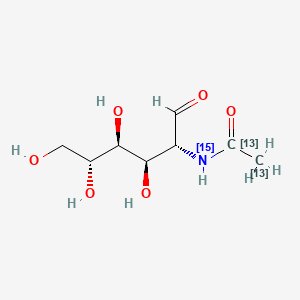
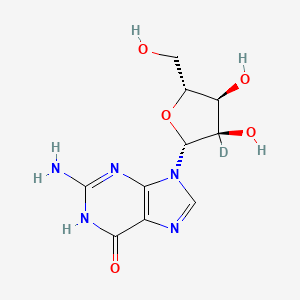
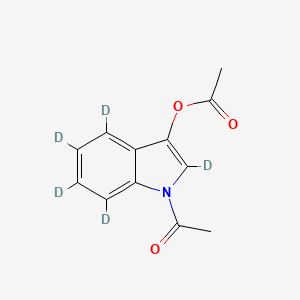
![[(1R,3R,18S,19R,20R,21S,22R,23R,26R)-20,22,23,25-tetraacetyloxy-21-(acetyloxymethyl)-15,26-dihydroxy-3,15,26-trimethyl-6,16-dioxo-2,5,17-trioxa-11-azapentacyclo[16.7.1.01,21.03,24.07,12]hexacosa-7(12),8,10-trien-19-yl] benzoate](/img/structure/B15142373.png)
